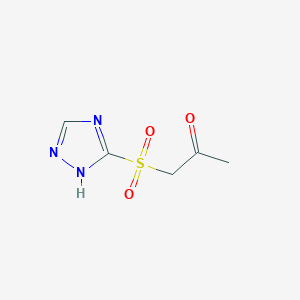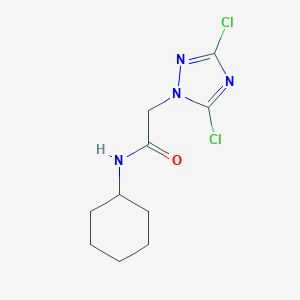![molecular formula C20H27ClN2O2 B262629 N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea, also known as ABEU, is a chemical compound that has been synthesized for various scientific research applications. ABEU is a urea derivative that has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea involves its ability to inhibit the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of specific enzymes and proteins, modulate neurotransmitter activity, and decrease the formation of beta-amyloid plaques. This compound has also been shown to have low toxicity and high solubility, which are favorable properties for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and proteins, modulate neurotransmitter activity, and decrease the formation of beta-amyloid plaques. However, this compound has limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its potential side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea, including its use as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound may also have potential therapeutic effects for other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea involves a series of chemical reactions, starting with the reaction of 1-adamantylamine with 4-chlorobenzyl chloroformate to form N-(1-adamantyl)-N'-[(4-chlorobenzyl)oxy]carbonyl]-1,2-ethanediamine. This intermediate compound is then reacted with urea to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has been used in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has shown promising results in its ability to inhibit the growth of cancer cells and decrease the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H27ClN2O2 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-[2-[(4-chlorophenyl)methoxy]ethyl]urea |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-3-1-14(2-4-18)13-25-6-5-22-19(24)23-20-10-15-7-16(11-20)9-17(8-15)12-20/h1-4,15-17H,5-13H2,(H2,22,23,24) |
Clave InChI |
ICJJSSJGQCASTL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCOCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCOCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)
![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)
